Ethyl 2-[(4-nitrobenzoyl)amino]acetate
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Overview
Description
Ethyl 2-[(4-nitrobenzoyl)amino]acetate is a biochemical used for proteomics research . It has a molecular formula of C11H12N2O5 and a molecular weight of 252.22 .
Synthesis Analysis
The synthesis of Ethyl 2-[(4-nitrobenzoyl)amino]acetate can be achieved from Ethyl N-(diphenylmethylene)glycinate and 4-Nitrobenzoyl chloride .Molecular Structure Analysis
The molecular structure of Ethyl 2-[(4-nitrobenzoyl)amino]acetate is represented by the formula C11H12N2O5 . More detailed structural analysis may require advanced spectroscopic techniques.Scientific Research Applications
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Application in Proteomics Research
- Field : Biochemistry and Proteomics
- Summary : Ethyl 2-[(4-nitrobenzoyl)amino]acetate is used in proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and functions using molecular biology, biochemistry, and genetics.
- Method : The specific methods of application or experimental procedures in proteomics research involving this compound are not detailed in the source .
- Results : The outcomes of the research are not provided in the source .
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Application in the Synthesis of Indole Derivatives
- Field : Organic Chemistry
- Summary : Ethyl 2-[(4-nitrobenzoyl)amino]acetate is used in the synthesis of indole derivatives . Indole derivatives are important in medicinal chemistry due to their presence in many natural products and pharmaceuticals.
- Method : The compound is used in an aza-alkylation/intramolecular Michael cascade reaction with 2-bromo-4-nitroacetophenone, followed by desulfonation .
- Results : The reaction results in the formation of Ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate .
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Application in Biochemical Research
- Field : Biochemistry
- Summary : Ethyl 2-[(4-nitrobenzoyl)amino]acetate is used in biochemical research . Biochemical research involves the study of the chemical substances and vital processes occurring in living organisms.
- Method : The specific methods of application or experimental procedures in biochemical research involving this compound are not detailed in the source .
- Results : The outcomes of the research are not provided in the source .
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Application in the Synthesis of Hypoglycemic Agents
- Field : Medicinal Chemistry
- Summary : Ethyl 2-[(4-nitrobenzoyl)amino]acetate is used in the synthesis of hypoglycemic agents . Hypoglycemic agents are medications used in the treatment of diabetes mellitus to lower blood sugar levels.
- Method : The compound is synthesized by alkylation of 4-nitrophenol with ethyl bromo-acetate followed by selective reduction of the nitro group .
- Results : The synthesis results in the formation of ethyl-2-(4-aminophenoxy)acetate, a precursor for dual GK and PPARγ activators .
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Application in Proteomics Research
- Field : Biochemistry
- Summary : Ethyl 2-[(4-nitrobenzoyl)amino]acetate is used in proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and functions using molecular biology, biochemistry, and genetics.
- Method : The specific methods of application or experimental procedures in proteomics research involving this compound are not detailed in the source .
- Results : The outcomes of the research are not provided in the source .
-
Application in the Synthesis of Hypoglycemic Agents
- Field : Medicinal Chemistry
- Summary : Ethyl 2-[(4-nitrobenzoyl)amino]acetate is used in the synthesis of hypoglycemic agents . Hypoglycemic agents are medications used in the treatment of diabetes mellitus to lower blood sugar levels.
- Method : The compound is synthesized by alkylation of 4-nitrophenol with ethyl bromo-acetate followed by selective reduction of the nitro group .
- Results : The synthesis results in the formation of ethyl-2-(4-aminophenoxy)acetate, a precursor for dual GK and PPARγ activators .
Safety And Hazards
properties
IUPAC Name |
ethyl 2-[(4-nitrobenzoyl)amino]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O5/c1-2-18-10(14)7-12-11(15)8-3-5-9(6-4-8)13(16)17/h3-6H,2,7H2,1H3,(H,12,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGQTXDKZTAZFRS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50323034 |
Source
|
Record name | Ethyl N-(4-nitrobenzoyl)glycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50323034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[(4-nitrobenzoyl)amino]acetate | |
CAS RN |
7512-77-8 |
Source
|
Record name | 7512-77-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402848 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl N-(4-nitrobenzoyl)glycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50323034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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